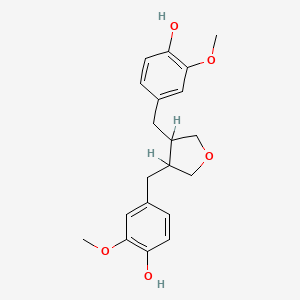

3,4-Divanillyltetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGUIJKVZZROIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956217 | |

| Record name | 3,4-Divanillyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34730-78-4 | |

| Record name | 3,4-Divanillyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34730-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creosol, alpha,alpha'-(tetrahydro-3,4-furandiyl)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034730784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Divanillyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Botanical Source and Extraction of 3,4-Divanillyltetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Divanillyltetrahydrofuran, a lignan of significant interest for its potential bioactivity, is a naturally occurring compound found in a select number of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The principal natural source of this compound is the root of the stinging nettle plant, Urtica dioica L.[1]. While the compound has also been identified in other plants such as Urtica fissa, Taxus wallichiana, Illicium verum, and Larix gmelinii, the roots of Urtica dioica are considered the most abundant and commercially viable source for its extraction[2]. It is important to note that while flaxseed (Linum usitatissimum) is a rich source of other lignans, it primarily contains secoisolariciresinol diglucoside, a precursor that can be synthetically converted to this compound, rather than the compound itself in significant amounts[2]. The concentration of this compound in stinging nettle roots can be influenced by factors such as the age of the plant and the time of harvest[2].

Quantitative Data on Lignan Content in Urtica dioica Root

| Plant Source | Part Used | Key Lignans Present | Concentration of this compound |

| Urtica dioica (Stinging Nettle) | Root | This compound , Neoolivil, Secoisolariciresinol, Pinoresinol, Isolariciresinol | High (Specific quantitative data in raw material is limited) |

| Urtica fissa | Not specified | This compound | Data not available |

| Taxus wallichiana | Not specified | This compound | Data not available |

| Illicium verum (Star Anise) | Not specified | This compound | Data not available |

| Larix gmelinii (Gmelin Larch) | Not specified | This compound | Data not available |

| Linum usitatissimum (Flaxseed) | Seed | Secoisolariciresinol diglucoside (precursor) | Not naturally present in significant amounts |

Isolation and Purification of this compound

The isolation of this compound from Urtica dioica root is a multi-step process that typically involves extraction with a polar solvent followed by chromatographic purification. The following protocols are based on methodologies described in scientific literature and patents.

Experimental Protocol 1: Ethanol Extraction and Macroporous Resin Purification

This protocol is adapted from a patented method for enriching and purifying this compound from nettle.

1. Preparation of Plant Material:

-

Dried Urtica dioica roots are pulverized to a fine powder and passed through a 60-80 mesh sieve to increase the surface area for extraction[5].

2. Solvent Extraction:

-

The powdered root material is subjected to extraction with 75% ethanol at a solvent-to-solid ratio of 15:1 (v/w)[5].

-

The mixture is refluxed for 6 hours to facilitate the extraction of lignans[5].

-

Alternatively, maceration with 10 times the volume of ethanol for 8 hours can be employed[5].

3. Primary Extract Processing:

-

The resulting extract is filtered to remove solid plant material.

-

The solvent is recovered under reduced pressure to yield a concentrated primary extract[5].

4. Liquid-Liquid Extraction (Optional Pre-purification):

-

The primary extract is dissolved in hot water.

-

The aqueous solution is then extracted with diethyl ether. The ether phase, containing the less polar lignans, is collected and concentrated under reduced pressure to yield a crude extract enriched in this compound[5].

5. Macroporous Resin Chromatography:

-

Resin Selection and Preparation: A suitable macroporous resin (e.g., AB-8 type) is selected. The resin should be pre-treated by soaking in ethanol and then washed thoroughly with deionized water to remove any impurities.

-

Column Packing and Equilibration: The pre-treated resin is packed into a chromatography column and equilibrated by washing with deionized water.

-

Sample Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the equilibrated column.

-

Washing: The column is washed with deionized water to remove highly polar impurities.

-

Elution: The lignans are eluted from the resin using a stepwise or gradient elution with increasing concentrations of ethanol in water. A common elution profile involves washing with water, followed by elution with 30-50% ethanol to remove some impurities, and finally, elution with 70-95% ethanol to recover the this compound-rich fraction[6].

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify those containing the highest concentration of the target compound[7][8].

6. Final Purification (Optional):

-

For obtaining highly pure this compound, the enriched fractions from the macroporous resin chromatography can be further purified using techniques like preparative HPLC or silica gel column chromatography.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for the quantitative analysis of this compound in extracts and purified fractions[3][7][9]. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water, often with a small amount of formic acid to improve peak shape[9].

Biological Activity and Signaling Pathway

This compound is known to interact with sex hormone-binding globulin (SHBG), a protein that binds to and transports sex hormones like testosterone in the blood[10][11]. By binding to SHBG, this compound can displace testosterone, thereby increasing the concentration of free, biologically active testosterone.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from Urtica dioica root.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and a detailed framework for the isolation of this compound, with a focus on Urtica dioica root. The provided experimental protocols and analytical considerations offer a solid foundation for researchers to develop and optimize their own methods for obtaining this promising bioactive compound. Further research is warranted to establish a more precise quantitative understanding of its concentration in various natural sources and to further elucidate its pharmacological properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutritional and pharmacological importance of stinging nettle (Urtica dioica L.): A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignans from the roots of Urtica dioica and their metabolites bind to human sex hormone binding globulin (SHBG). | Semantic Scholar [semanticscholar.org]

- 5. Insights into Lignan Composition and Biosynthesis in Stinging Nettle (Urtica dioica L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of phytochemical content by LC-MS/MS, investigation of antioxidant capacity, and enzyme inhibition effects of nettle (Urtica dioica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wild Stinging Nettle (Urtica dioica L.) Leaves and Roots Chemical Composition and Phenols Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macroporous resin column: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ultrasonic-Assisted Aqueous Two-Phase Extraction Combined with Macroporous Resin Enrichment of Lignans from Flaxseed Meal and Their Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 3,4-Divanillyltetrahydrofuran in Urtica dioica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3,4-divanillyltetrahydrofuran, a lignan of significant pharmacological interest found in the roots of stinging nettle (Urtica dioica). This document details the proposed biosynthetic pathway, summarizes available quantitative data, presents relevant experimental protocols, and visualizes key pathways and workflows. The information is intended to serve as a foundational resource for researchers engaged in the study of lignan biosynthesis, natural product chemistry, and drug discovery. While the complete pathway in U. dioica is yet to be fully elucidated, this guide synthesizes current knowledge to provide a robust framework for future research.

Introduction

Urtica dioica L., commonly known as stinging nettle, has a long history of use in traditional medicine. Its roots are a rich source of various bioactive compounds, including the furofuran lignan this compound. This compound has garnered attention for its potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel pharmaceuticals. This guide provides an in-depth look at the current understanding of this complex metabolic pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Urtica dioica is believed to follow the general lignan biosynthetic pathway, which originates from the phenylpropanoid pathway. The key steps are outlined below.

The Phenylpropanoid Pathway: Precursor Synthesis

The journey to this compound begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to coniferyl alcohol, the monolignol precursor for many lignans.

Key Enzymes:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumarate:CoA ligase

-

C3H: p-Coumaroyl shikimate 3'-hydroxylase

-

CCoAOMT: Caffeoyl-CoA O-methyltransferase

-

CCR: Cinnamoyl-CoA reductase

-

CAD: Cinnamyl alcohol dehydrogenase

Lignan Biosynthesis: From Coniferyl Alcohol to this compound

The specific steps leading to this compound from coniferyl alcohol in U. dioica are proposed based on studies in other lignan-producing plants and the identification of relevant enzyme-encoding genes in stinging nettle. A key study has identified 14 dirigent protein (UdDIR) genes and 3 pinoresinol-lariciresinol reductase (UdPLR) genes in U. dioica, strongly suggesting their involvement in lignan biosynthesis[1].

The proposed pathway is as follows:

-

Oxidative Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is catalyzed by a laccase or peroxidase and directed by a dirigent protein (DIR). The presence of multiple UdDIR genes in U. dioica suggests a potential for the synthesis of various lignans.

-

Reductive Conversions: Pinoresinol is then sequentially reduced. While the direct conversion to this compound is not explicitly documented, a plausible hypothesis involves the reduction of the furan rings. Pinoresinol-lariciresinol reductases (PLRs) are known to catalyze such reductions. The identified UdPLR genes in stinging nettle are likely responsible for these reductive steps. It is hypothesized that a specific reductase or a series of reductase and other modifying enzymes convert pinoresinol to this compound. The exact intermediates and enzymes in U. dioica are a subject for further research.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Urtica dioica is limited. However, some studies have quantified lignan content in different tissues of the plant.

| Lignan | Plant Tissue | Concentration (µg/g dry weight) | Reference |

| Pinoresinol | Roots | High abundance (not quantified) | [1] |

| Pinoresinol diglucoside | Young internodes, Leaves | High abundance (not quantified) | [1] |

| Lariciresinol | Young internodes, Core tissue of bottom internode, Roots | High accumulation (not quantified) | [1] |

| Secoisolariciresinol | Young internodes, Core tissue of bottom internode, Roots | High accumulation (not quantified) | [1] |

Note: Direct quantitative data for this compound, enzyme kinetics, and precursor pool sizes in Urtica dioica are not available in the reviewed literature and represent a significant knowledge gap.

Experimental Protocols

Extraction and Quantification of Lignans from Urtica dioica Roots

This protocol describes a general method for the extraction and quantification of lignans, including this compound, from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

References

An In-Depth Technical Guide to 3,4-Divanillyltetrahydrofuran: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Divanillyltetrahydrofuran is a lignan of significant interest in the scientific community, primarily sourced from stinging nettle (Urtica dioica) and flax seed (Linum usitatissimum).[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Renowned for its high binding affinity to Sex Hormone-Binding Globulin (SHBG), this compound plays a crucial role in modulating sex hormone bioavailability.[1][2] This document details established experimental protocols for its synthesis and extraction, and presents its known mechanisms of action, including its effects on androgen signaling and prostate cancer cells, supported by structured data and visual diagrams.

Chemical Structure and Identification

This compound is a furofuran-class lignan. Its structure consists of a central tetrahydrofuran ring substituted at the 3 and 4 positions with vanillyl groups (4-hydroxy-3-methoxyphenyl).

-

IUPAC Name: 4,4'-[Oxolane-3,4-diylbis(methylene)]bis(2-methoxyphenol)

-

Molecular Formula: C₂₀H₂₄O₅

-

CAS Number: 34730-78-4[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 4,4'-[Oxolane-3,4-diylbis(methylene)]bis(2-methoxyphenol) | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₂₄O₅ | [1] |

| Molecular Weight | 344.40 g/mol | [1] |

| CAS Number | 34730-78-4 | [1] |

| Melting Point | 114-116 °C (for (-) isomer) | --INVALID-LINK-- |

| Boiling Point | 525.5 ± 50.0 °C (Predicted) | ChemAxon |

| Solubility | Water: 0.031 g/L (Predicted), Ethanol: Soluble, DMSO: Soluble | ChemAxon |

Physicochemical and Spectral Data

The physicochemical properties of this compound are crucial for its handling, formulation, and analysis.

Table 2: Spectral Data Summary

| Technique | Key Data Points |

| ¹H NMR | Chemical shifts corresponding to aromatic protons, methoxy groups, and the tetrahydrofuran ring protons. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and aliphatic carbons of the tetrahydrofuran ring. |

| Mass Spec. | Molecular ion peak consistent with the molecular weight. |

| Infrared (IR) | Absorption bands characteristic of hydroxyl (O-H), aromatic (C-H), and ether (C-O) functional groups. |

Experimental Protocols

Synthesis of (-)-3,4-Divanillyltetrahydrofuran from (-)-Secoisolariciresinol

This protocol describes the conversion of (-)-secoisolariciresinol to (-)-3,4-divanillyltetrahydrofuran.

Materials:

-

(-)-Secoisolariciresinol

-

Acetonitrile

-

Triphenylphosphine bromide

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 100 mg of (-)-Secoisolariciresinol in 5 ml of acetonitrile.

-

Add a solution of triphenylphosphine bromide in acetonitrile (1 ml).

-

Stir the mixture at a temperature between 60-80 °C for 2-4 hours.

-

Monitor the reaction for completion.

-

Concentrate the reaction mixture under vacuum.

-

Purify the residue by column chromatography on silica gel.

-

Elute the column with a mixture of 30% Ethyl Acetate in Petroleum Ether.

-

Collect the fractions containing the product and concentrate to yield (-)-3,4-divanillyltetrahydrofuran.

Stobbe Condensation for Lignan Synthesis (General Protocol)

The Stobbe condensation is a powerful method for forming the carbon skeleton of lignans. This is a generalized protocol that can be adapted for the synthesis of this compound precursors.

Materials:

-

Vanillin (or a suitable derivative)

-

Diethyl succinate

-

Potassium t-butoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (for workup)

-

Appropriate solvents for extraction and purification

Procedure:

-

To a solution of potassium t-butoxide in anhydrous toluene, add a mixture of vanillin and diethyl succinate dropwise under an inert atmosphere.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

-

The reaction is quenched by the addition of water and then acidified with hydrochloric acid.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated to yield the crude half-ester.

-

The resulting product can then undergo further steps of reduction and cyclization to form the tetrahydrofuran ring.

Extraction and Purification from Urtica dioica

This protocol outlines the extraction and purification of this compound from stinging nettle root.

Procedure:

-

Extraction:

-

Dried and powdered Urtica dioica root is extracted with 70-80% ethanol at room temperature with stirring for several hours.

-

The extract is filtered, and the solvent is removed under reduced pressure to yield a crude ethanol extract.

-

-

Purification:

-

The crude extract is subjected to purification using macroporous adsorption resin.

-

The resin is washed with water to remove impurities, followed by elution with a gradient of ethanol to release the adsorbed compounds.

-

Fractions are collected and analyzed for the presence of this compound, typically by High-Performance Liquid Chromatography (HPLC).

-

Fractions rich in the target compound are pooled and concentrated.

-

Final purification can be achieved by preparative HPLC to yield high-purity this compound.

-

Caption: Workflow for the extraction and purification of this compound.

Biological Activities and Signaling Pathways

Interaction with Sex Hormone-Binding Globulin (SHBG)

The most well-documented biological activity of this compound is its high binding affinity for Sex Hormone-Binding Globulin (SHBG).[1][2] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, regulating their bioavailability. By competitively binding to SHBG, this compound displaces testosterone, leading to an increase in the concentration of free, biologically active testosterone.

Caption: Signaling pathway of this compound's interaction with SHBG.

Effects on Prostate Cancer Cells

Recent studies have investigated the effects of this compound on prostate cancer cell lines. Research has shown that it exhibits cytotoxic effects, particularly on androgen-sensitive LNCaP cells compared to androgen-insensitive PC3 cells.[2][3] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Key Findings:

-

Cytotoxicity: Demonstrates greater toxicity towards androgen-sensitive prostate cancer cells.[2][3]

-

Apoptosis Induction: Increases the activity of caspase-3 and caspase-9, key executioners of apoptosis.[3]

-

Cell Cycle Arrest: Can induce G2/M cell cycle arrest, halting cell proliferation.[3]

-

Mitochondrial Depolarization: Has been shown to decrease the mitochondrial membrane potential in prostate cancer cells.[3]

Caption: Mechanism of action of this compound on prostate cancer cells.

Conclusion

This compound is a multifaceted lignan with well-defined chemical characteristics and significant biological activities. Its ability to modulate androgen bioavailability through SHBG binding presents considerable opportunities for research in endocrinology and sports science. Furthermore, its emerging anti-cancer properties warrant further investigation for potential therapeutic applications. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Examination of the Association Between this compound Lignan (Urtica dioica Origin) and Prostate Cancer Cells by 131I Radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urtica dioica: Anticancer Properties and Other Systemic Health Benefits from In Vitro to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 3,4-Divanillyltetrahydrofuran on Sex Hormone-Binding Globulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which 3,4-Divanillyltetrahydrofuran (DVT), a lignan found in stinging nettle (Urtica dioica), interacts with Sex Hormone-Binding Globulin (SHBG). DVT has garnered significant interest for its potential to modulate androgen activity by increasing the bioavailability of testosterone.[1][2][3] This document details the binding kinetics, structural interactions, and functional consequences of the DVT-SHBG interaction. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support further research and drug development efforts in this area.

Introduction to this compound and SHBG

This compound (DVT) is a naturally occurring lignan found in various plants, most notably in the roots of the stinging nettle.[1][2] Lignans are a class of polyphenols known for their diverse biological activities. DVT has been identified as a compound with a notable affinity for Sex Hormone-Binding Globulin (SHBG).[2] This interaction forms the basis of its primary mechanism of action and its potential applications in modulating sex hormone levels.

Sex Hormone-Binding Globulin (SHBG) is a glycoprotein primarily produced in the liver that binds to and transports sex hormones, particularly testosterone and estradiol, in the bloodstream.[1] By binding to these hormones, SHBG regulates their bioavailability, controlling their access to target tissues. The "free hormone hypothesis" posits that only the unbound fraction of a hormone is biologically active. Therefore, molecules that can influence the binding of sex hormones to SHBG can effectively modulate their physiological effects.

Core Mechanism of Action: Competitive Binding to SHBG

The principal mechanism of action of this compound on SHBG is competitive inhibition . DVT is a non-steroidal ligand that binds to the same ligand-binding pocket on SHBG that sex hormones occupy.[1] This binding is of a competitive nature, meaning that DVT and endogenous steroids like testosterone vie for the same binding site.

By occupying the binding sites on SHBG, DVT reduces the capacity of SHBG to bind to testosterone.[2] This leads to a displacement of testosterone from SHBG, thereby increasing the concentration of free, unbound testosterone in circulation. This elevated level of bioavailable testosterone is then able to interact with androgen receptors in target tissues, leading to enhanced androgenic activity.[1] In vitro studies have confirmed that DVT can effectively increase testosterone's activity in androgen reporter systems.[1]

Interestingly, the binding of DVT to SHBG is significantly influenced by the presence of zinc ions. Research has shown that the binding of DVT is almost completely abrogated in the presence of zinc, a characteristic it shares with estrogens.[1]

Quantitative Data: Binding Affinity of DVT for SHBG

The binding affinity of DVT for SHBG has been quantified in competitive binding assays. The data indicates that DVT binds to SHBG with a relatively low affinity compared to testosterone.

| Compound | Relative Binding Affinity (%) (vs. Testosterone) | Reference |

| This compound (DVT) | 1.47 - 1.5 | [1] |

| Estradiol | 34.2 | [1] |

| Testosterone | 100 | [1] |

Experimental Protocols

Radiolabeled Competitive Binding-Capacity Assay for SHBG

This protocol is a representative method for determining the binding affinity of a compound like DVT to SHBG.

Objective: To determine the relative binding affinity of DVT for SHBG by measuring its ability to displace a radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT).

Materials:

-

Purified human SHBG

-

[3H]DHT (radiolabeled ligand)

-

Unlabeled Dihydrotestosterone (DHT) for standard curve

-

This compound (DVT) test compound

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation fluid

-

Scintillation counter

-

Microcentrifuge tubes or 96-well plates

-

Method for separating bound and free ligand (e.g., charcoal-dextran, filtration)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of purified SHBG, [3H]DHT, unlabeled DHT, and DVT in the binding buffer.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, add a constant amount of purified SHBG and a fixed concentration of [3H]DHT.

-

Competition: Add increasing concentrations of unlabeled DVT to the tubes. For the standard curve, use increasing concentrations of unlabeled DHT. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled DHT (non-specific binding).

-

Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).

-

Separation of Bound and Free Ligand:

-

Charcoal-Dextran Method: Add a charcoal-dextran slurry to each tube and incubate for a short period (e.g., 10-15 minutes) on ice. The charcoal will adsorb the unbound [3H]DHT. Centrifuge the tubes, and the supernatant will contain the SHBG-bound [3H]DHT.

-

Filtration Method: Rapidly filter the incubation mixture through a glass fiber filter. The SHBG-bound [3H]DHT will be retained on the filter, while the free ligand will pass through.

-

-

Quantification: Transfer the supernatant (charcoal method) or the filter (filtration method) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of DVT. Plot the percentage of specific binding against the logarithm of the DVT concentration to generate a competition curve. From this curve, the IC50 (the concentration of DVT that inhibits 50% of the specific binding of [3H]DHT) can be determined. The relative binding affinity can be calculated by comparing the IC50 of DVT to that of unlabeled DHT.

X-ray Crystallography of the SHBG-DVT Complex

This protocol outlines the general steps for determining the three-dimensional structure of the SHBG-DVT complex.

Objective: To elucidate the atomic-level interactions between DVT and the ligand-binding pocket of SHBG.

Materials:

-

Highly purified human SHBG

-

This compound (DVT)

-

Crystallization buffer components (e.g., salts, polymers, pH buffers)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant

-

Synchrotron X-ray source

-

X-ray detector

Procedure:

-

Complex Formation: Incubate the purified SHBG with an excess of DVT to ensure the formation of the SHBG-DVT complex.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different buffers, pH levels, precipitants, and temperatures) to find conditions that yield well-ordered crystals of the SHBG-DVT complex. This is often done using high-throughput robotic systems.

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

-

Cryo-protection: Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.

-

Data Collection: Flash-cool the crystal in liquid nitrogen and mount it on a goniometer at a synchrotron beamline. Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.

-

Data Processing: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution and Refinement: Solve the crystal structure using molecular replacement, using a known structure of SHBG as a search model. Build the model of the SHBG-DVT complex into the electron density map and refine the structure to obtain a final, high-resolution model.

-

Structural Analysis: Analyze the final structure to identify the specific amino acid residues in the SHBG binding pocket that interact with DVT and to determine the conformation of DVT when bound.

Androgen Receptor (AR) Luciferase Reporter Assay

This protocol is a representative method to assess the functional consequence of DVT's interaction with SHBG.

Objective: To measure the increase in androgen receptor activity due to the displacement of testosterone from SHBG by DVT.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, PC3)

-

An androgen receptor expression vector (if the cell line does not endogenously express AR)

-

A luciferase reporter vector containing an androgen response element (ARE) promoter

-

Transfection reagent

-

Cell culture medium

-

SHBG

-

Testosterone

-

This compound (DVT)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line in appropriate media. Co-transfect the cells with the androgen receptor expression vector (if needed) and the ARE-luciferase reporter vector using a suitable transfection reagent.

-

Cell Plating: After transfection, plate the cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a constant concentration of SHBG and testosterone. To test the effect of DVT, add increasing concentrations of DVT to the wells. Include appropriate controls, such as cells treated with testosterone alone, SHBG and testosterone without DVT, and vehicle controls.

-

Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Compare the luciferase activity in the DVT-treated wells to the control wells to determine the dose-dependent increase in androgen receptor activity.

Visualizations

Signaling Pathway of DVT Action

Caption: DVT competitively binds to SHBG, increasing free testosterone and subsequent androgen receptor activation.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for determining the binding affinity of DVT to SHBG via a competitive binding assay.

Logical Relationship of DVT's Effect on Free Testosterone

Caption: Logical flow demonstrating how DVT leads to an increase in bioavailable testosterone.

Conclusion

This compound exerts its influence on the androgen axis through a clear and direct mechanism: the competitive inhibition of testosterone binding to SHBG. This action effectively increases the concentration of biologically active free testosterone. The relatively low binding affinity of DVT suggests that its in vivo efficacy may depend on achieving sufficient concentrations to compete effectively with endogenous steroids. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate DVT and other non-steroidal SHBG ligands as potential therapeutic agents for conditions related to androgen deficiency or for performance enhancement. The structural and functional insights into the DVT-SHBG interaction open avenues for the design of novel, more potent, and specific SHBG inhibitors.

References

The Binding Affinity of 3,4-Divanillyltetrahydrofuran to Sex Hormone-Binding Globulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between 3,4-divanillyltetrahydrofuran (DVT) and sex hormone-binding globulin (SHBG). DVT, a lignan found in stinging nettle (Urtica dioica), has garnered significant interest for its potential to modulate sex hormone bioavailability. This document summarizes the current understanding of its binding affinity, the experimental methodologies used for its characterization, and the downstream signaling implications of this interaction.

Quantitative Binding Affinity Data

The binding of this compound to SHBG is characterized by a relatively low affinity compared to endogenous steroid hormones. The most consistently reported quantitative measure is its relative binding affinity (RBA) in comparison to testosterone.

| Compound | Relative Binding Affinity (RBA) vs. Testosterone (%) | Notes |

| This compound (DVT) | 1.47 - 1.5%[1] | Exhibits significantly lower affinity than testosterone. |

| Dihydrotestosterone (DHT) | ~100% | Binds with the highest affinity among endogenous androgens. |

| Testosterone | 100% (Reference) | The standard for comparison in these assays. |

| Estradiol | ~34.2%[2] | Binds with a lower affinity than androgens. |

| (-)-3,4-Dibenzyltetrahydrofuran | Very low | IC50 > 10 μM; demonstrates the importance of the vanillyl groups for binding.[2] |

While specific dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) values for this compound are not prominently available in the reviewed literature, the relative binding affinity data clearly positions it as a competitive, albeit weaker, ligand for SHBG.

Experimental Protocols

The characterization of the binding of this compound to SHBG has been primarily achieved through competitive radioligand binding assays and structural elucidation via X-ray crystallography.

Competitive Radioligand Binding Assay

This method is employed to determine the relative binding affinity of a test compound (unlabeled DVT) by measuring its ability to displace a radiolabeled ligand from SHBG.

Objective: To quantify the binding affinity of this compound to SHBG relative to a reference steroid.

Materials:

-

Purified human SHBG

-

Radiolabeled ligand (e.g., [³H]dihydrotestosterone, [³H]DHT)

-

Unlabeled this compound (test compound)

-

Unlabeled testosterone or DHT (reference compound)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts)

-

Separation agent (e.g., dextran-coated charcoal or glass fiber filters)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: A constant concentration of purified SHBG and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound (DVT) or the reference compound.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation: The bound radioligand is separated from the free (unbound) radioligand. This can be achieved by:

-

Dextran-coated charcoal: The charcoal adsorbs the free radioligand, and the mixture is then centrifuged to pellet the charcoal. The supernatant containing the SHBG-bound radioligand is collected.

-

Filtration: The incubation mixture is passed through a glass fiber filter. The SHBG and any bound radioligand are retained on the filter, while the free radioligand passes through.

-

-

Quantification: The amount of radioactivity in the collected supernatant or on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined. The relative binding affinity is then calculated by comparing the IC50 of the test compound to the IC50 of the reference compound.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the SHBG-DVT complex, revealing the precise binding orientation and the key molecular interactions.

Objective: To determine the three-dimensional structure of this compound in the SHBG ligand-binding pocket.

Procedure:

-

Protein Expression and Purification: A truncated form of human SHBG, typically the N-terminal G domain which contains the steroid-binding site, is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified SHBG is co-crystallized with an excess of this compound. This involves screening various crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. A molecular model is then built into the electron density and refined to obtain the final, high-resolution structure.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is its direct interaction with SHBG, leading to an increase in the bioavailability of endogenous sex hormones. A separate, SHBG-receptor-mediated signaling pathway has been identified, though the involvement of DVT in this pathway has not been established.

Competitive Displacement of Testosterone

The binding of DVT to SHBG competitively inhibits the binding of testosterone, thereby increasing the concentration of free, biologically active testosterone in the plasma. This free testosterone can then diffuse into target cells and activate the androgen receptor, leading to downstream physiological effects.

Caption: DVT competitively displaces testosterone from SHBG, increasing free testosterone levels.

SHBG-Receptor-Mediated Signaling Pathway

In some cell types, SHBG can bind to a membrane receptor (SHBG-R) and, when complexed with certain steroids like estradiol or 5α-androstan-3α,17β-diol (3α-diol), can activate a downstream signaling cascade involving cyclic AMP (cAMP).[3][4] This leads to the activation of protein kinase A (PKA) and subsequent cellular responses, including the potential for androgen-independent activation of the androgen receptor.[3] It is important to note that there is currently no direct evidence to suggest that the binding of this compound to SHBG activates this specific signaling pathway.

Caption: SHBG-receptor signaling can activate cAMP, but DVT's role here is unconfirmed.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the logical flow of a competitive radioligand binding assay to determine the binding affinity of DVT to SHBG.

Caption: Workflow of a competitive binding assay to determine DVT's affinity for SHBG.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Molecular interactions between sex hormone–binding globulin and nonsteroidal ligands that enhance androgen activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Sex hormone-binding globulin mediates prostate androgen receptor action via a novel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 3,4-Divanillyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Divanillyltetrahydrofuran is a lignan of significant interest within the scientific community, primarily sourced from stinging nettle (Urtica dioica) and flax seed (Linum usitatissimum). This technical guide provides a comprehensive overview of its biological activities, with a focus on its interaction with sex hormone-binding globulin (SHBG), and its potential anti-proliferative, antioxidant, and anti-inflammatory effects. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key molecular pathways to serve as a valuable resource for ongoing and future research.

Core Biological Activity: Interaction with Sex Hormone-Binding Globulin (SHBG)

The most well-documented biological activity of this compound is its high binding affinity for Sex Hormone-Binding Globulin (SHBG).[1][2][3] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, regulating their bioavailability.[1] By competitively binding to SHBG, this compound can displace endogenous hormones like testosterone and estradiol, thereby increasing their free and biologically active concentrations.[1][3] This mechanism has led to its investigation for applications in hormone regulation and is of interest to the bodybuilding community for its potential to increase free testosterone.[3]

Quantitative Data: SHBG Binding Affinity

The binding affinity of this compound for SHBG has been quantified in several studies. The data highlights its potent ability to compete with endogenous steroids for SHBG binding sites.

| Compound/Parameter | Value | Reference |

| (-)-3,4-Divanillyltetrahydrofuran | ||

| Relative Binding Affinity (vs. Dihydrotestosterone) | High | [2] |

| IC50 (Displacement of [3H]DHT) | 2.6 µM | |

| (+/-)-3,4-Divanillyltetrahydrofuran | ||

| Relative Binding Affinity (vs. Testosterone) | Highest among tested lignans | [2] |

Anti-Proliferative Activity in Prostate Cancer Cells

Emerging research suggests that this compound exhibits cytotoxic effects on prostate cancer cell lines.[4] Studies have investigated its impact on both androgen-sensitive (LNCaP) and androgen-insensitive (PC3) prostate cancer cells.

Qualitative Findings

Initial studies indicate that this compound is more toxic to androgen-sensitive LNCaP cells compared to androgen-insensitive PC3 cells.[4] This suggests that its mechanism of action may be linked to androgen signaling pathways. However, specific IC50 values from these studies are not yet publicly available.

Potential Antioxidant and Anti-inflammatory Activities

Lignans as a class of compounds are known for their antioxidant and anti-inflammatory properties. While these activities are attributed to this compound, specific quantitative data from standardized assays are limited in the available literature.

Anticipated Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may also act as an inhibitor of NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocols

SHBG Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity of this compound to SHBG.

Materials:

-

Human SHBG

-

[³H]-Dihydrotestosterone ([³H]DHT)

-

This compound (and other test lignans)

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubate a constant concentration of human SHBG with a fixed concentration of [³H]DHT.

-

Add varying concentrations of this compound or other competitor lignans to the incubation mixture.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by adding dextran-coated charcoal, which adsorbs the unbound [³H]DHT.

-

Centrifuge the mixture to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the [³H]DHT bound to SHBG, using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

WST-1 Cytotoxicity Assay

This protocol describes the use of the WST-1 assay to assess the cytotoxic effects of this compound on cell lines such as LNCaP and PC3.

Materials:

-

LNCaP and PC3 cells

-

Cell culture medium

-

This compound

-

WST-1 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed LNCaP and PC3 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include untreated cells as a control.

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Add WST-1 reagent to each well and incubate for a further 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the WST-1 tetrazolium salt to a soluble formazan dye.

-

Measure the absorbance of the formazan product in a microplate reader at the appropriate wavelength (typically around 450 nm).

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol details the DPPH assay to evaluate the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplates or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in methanol.

-

Add the DPPH solution to each dilution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm). The discoloration of the DPPH solution indicates radical scavenging activity.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)

This protocol describes a reporter gene assay to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

-

A suitable cell line (e.g., HEK293)

-

An NF-κB luciferase reporter plasmid

-

A control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound

-

An NF-κB activator (e.g., TNF-α, LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After transfection, treat the cells with different concentrations of this compound for a defined period.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Mechanism of SHBG Binding and Increased Free Testosterone

The binding of this compound to SHBG is a competitive interaction that displaces testosterone, leading to an increase in its free, active form.

Figure 1: Competitive binding of this compound to SHBG.

Hypothesized NF-κB Inhibition Pathway

This diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway to exert anti-inflammatory effects.

Figure 2: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the WST-1 assay.

Figure 3: WST-1 cytotoxicity assay workflow.

Conclusion and Future Directions

This compound is a promising bioactive lignan with a well-established mechanism for modulating sex hormone bioavailability through its high affinity for SHBG. Preliminary evidence also points towards its potential as an anti-proliferative agent in prostate cancer, as well as possessing antioxidant and anti-inflammatory properties. However, a significant gap exists in the literature regarding robust quantitative data for these latter activities.

Future research should focus on:

-

Determining the IC50 values of this compound in various antioxidant and anti-inflammatory assays.

-

Elucidating the precise molecular mechanisms underlying its cytotoxic effects on cancer cells.

-

Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

3,4-Divanillyltetrahydrofuran: A Technical Guide to its Role in Hormone Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Divanillyltetrahydrofuran, a lignan predominantly found in stinging nettle (Urtica dioica), has garnered significant interest for its potential to modulate sex hormone activity. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. The primary mode of action identified is its high-affinity binding to Sex Hormone-Binding Globulin (SHBG), which competitively inhibits the binding of endogenous sex steroids, thereby increasing their bioavailability. A secondary mechanism, observed in preclinical models, involves the upregulation of testicular steroidogenesis through the activation of the orphan nuclear receptor Nur77. This document aims to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Introduction

Lignans are a class of polyphenolic compounds found in various plants, recognized for their diverse biological activities. Among these, this compound has emerged as a compound of interest due to its potent interaction with key players in the endocrine system.[1] Its ability to influence the levels of free, biologically active sex hormones, particularly testosterone, has made it a subject of investigation for applications ranging from nutritional supplements to potential therapeutic agents for hormonal imbalances.[2][3] This guide synthesizes the existing scientific literature to provide a detailed technical understanding of its role in hormone regulation.

Mechanism of Action

Current research points to two primary mechanisms through which this compound exerts its effects on hormone regulation.

Inhibition of Sex Hormone-Binding Globulin (SHBG)

The most well-documented mechanism of action is the direct binding of this compound to Sex Hormone-Binding Globulin (SHBG).[1] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, rendering them inactive and regulating their availability to target tissues. By occupying the ligand-binding site of SHBG, this compound competitively inhibits the binding of sex hormones such as testosterone and estradiol.[1] This leads to an increase in the concentration of free, unbound hormones, which are biologically active and can exert their physiological effects.

Upregulation of Testicular Steroidogenesis via Nur77 Activation

A preclinical study in a diabetic mouse model of hypogonadism has revealed a second, distinct mechanism of action.[4][5] In this model, administration of this compound was shown to increase the expression of the orphan nuclear receptor Nur77 in the testes.[4] Nur77 is a key regulator of steroidogenesis. Its activation leads to the increased expression of downstream targets, including Steroidogenic Acute Regulatory Protein (StAR) and the cholesterol side-chain cleavage enzyme (P450scc).[4] StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroid hormone production, while P450scc catalyzes the conversion of cholesterol to pregnenolone, a precursor for testosterone synthesis.

Quantitative Data

The following tables summarize the available quantitative data from key studies.

Table 1: Binding Affinity of this compound to SHBG

| Compound | IC50 (µM) | Assay Conditions | Reference |

| (-)-3,4-Divanillyltetrahydrofuran | 2.6 | Competitive binding assay with [3H]-DHT and purified human SHBG. | Schöttner et al., 1997 |

Table 2: In Vivo Effects of this compound in a Diabetic Mouse Model

| Treatment Group | Dose | Plasma Total Testosterone | Plasma Free Testosterone | Nur77 Expression | StAR Expression | P450scc Expression | Reference |

| Diabetic Control | - | Decreased | Decreased | Decreased | Decreased | Decreased | Zhang Y, et al., 2022[4] |

| DVTF Treatment | 25, 50, 100 mg/kg | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) | Zhang Y, et al., 2022[4] |

(Note: Specific quantitative values for testosterone levels and protein expression were not available in the abstract and require access to the full publication.)

Experimental Protocols

The following are reconstructions of the experimental protocols based on the available information. The full research articles were not accessible for a complete, detailed methodology.

SHBG Competitive Binding Assay (as per Schöttner et al., 1997)

Methodology:

-

Reactants: Purified human SHBG, [3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand, and varying concentrations of this compound as the competitor.

-

Incubation: The reactants are incubated together in a suitable buffer system to allow for competitive binding to SHBG. Incubation is typically carried out at a controlled temperature (e.g., 4°C or 37°C) for a specific duration to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the SHBG-bound [3H]-DHT is separated from the free [3H]-DHT. Common methods include dextran-coated charcoal adsorption, where the charcoal binds to the free radioligand, or filtration through a membrane that retains the protein-ligand complex.

-

Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound [3H]-DHT is plotted against the concentration of this compound. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.

In Vivo Study in Diabetic Mice and Western Blot Analysis (as per Zhang Y, et al., 2022)

Methodology:

-

Animal Model: A model of diabetes and associated hypogonadism is established in mice, for example, through a combination of a high-fat diet and administration of streptozotocin.

-

Treatment: The diabetic mice are treated with varying doses of this compound (e.g., 25, 50, and 100 mg/kg body weight) via oral gavage daily for a specified period (e.g., 4 weeks). A control group of diabetic mice receives a vehicle.

-

Sample Collection: At the end of the treatment period, blood samples are collected for hormone analysis. The testes are harvested for protein expression analysis.

-

Hormone Analysis: Plasma concentrations of total and free testosterone are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Western Blot Analysis:

-

Protein Extraction: Testicular tissue is homogenized in a lysis buffer to extract total proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for Nur77, StAR, and P450scc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Effects on Other Hormones

The direct effects of isolated this compound on other hormones are not as well-characterized.

-

Estrogen: By displacing estradiol from SHBG, this compound may increase free estradiol levels.[1] Some studies on whole Urtica dioica extracts suggest a potential for aromatase inhibition, which would decrease estrogen synthesis; however, this has not been confirmed for the isolated compound.

-

Gonadotropins (LH and FSH): There is a lack of direct evidence on the effect of this compound on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). One case report in a male taking a supplement containing the compound noted elevated LH alongside high testosterone, which is an atypical pattern.[2] However, this is not conclusive evidence of a direct effect.

Conclusion and Future Directions

This compound demonstrates clear potential as a modulator of sex hormone activity through at least two distinct mechanisms: competitive inhibition of SHBG and upregulation of testicular steroidogenesis via the Nur77 pathway. The quantitative data available for its SHBG binding affinity underscores its potency. However, a significant portion of the current understanding is based on in vitro and preclinical animal studies.

For drug development professionals and researchers, several areas warrant further investigation:

-

Human Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to confirm the effects of this compound on hormone levels and its potential therapeutic benefits in humans.

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial.

-

Effects on Estrogen and Gonadotropins: Further research is needed to elucidate the direct effects of the isolated compound on estrogen metabolism (including aromatase activity) and the hypothalamic-pituitary-gonadal axis.

-

Safety Profile: A thorough evaluation of the long-term safety and potential side effects of this compound supplementation is required.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. musclechemistry.com [musclechemistry.com]

- 3. nutrientjournal.com [nutrientjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of 3, 4-divanillyltetrahydrofuran from Urtica fissa on sexual dysfunction in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Divanillyltetrahydrofuran: From Discovery to Molecular Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Divanillyltetrahydrofuran, a lignan predominantly found in the roots of the stinging nettle (Urtica dioica), has garnered significant scientific interest due to its high binding affinity for Sex Hormone-Binding Globulin (SHBG). This interaction forms the basis of its traditional use in promoting men's health and its modern application in sports nutrition for potentially increasing free testosterone levels. This technical guide provides a comprehensive overview of the discovery, history, and molecular mechanisms of this compound. It details experimental protocols for its isolation and for assessing its biological activity, presents quantitative data on its binding affinity, and elucidates the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing natural compound.

Discovery and History

The discovery of this compound is rooted in the systematic investigation of medicinal plants with historical use in hormonal health.[1] For centuries, extracts from the roots of stinging nettle (Urtica dioica) have been utilized in traditional European, Asian, and North American medicine to address a variety of ailments, including joint discomfort, urinary problems, and particularly, male health issues.[2] Scientific exploration into the bioactive constituents of stinging nettle led to the identification of a class of compounds known as lignans, with this compound emerging as a key active component.[1][2][3]

The structural elucidation of this compound was made possible through the advent of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] It is classified as a furanoid lignan, featuring a central tetrahydrofuran ring.[5] The naturally occurring and most biologically active form is the (-)-3,4-Divanillyltetrahydrofuran stereoisomer.[5]

Natural Sources and Isolation

This compound is most prominently found in the roots of Urtica dioica (stinging nettle).[1][2][3] It has also been identified in other plant species, including Urtica fissa and Taxus wallichiana.[1][5] The concentration of this lignan is particularly high in the root of the stinging nettle.[1]

Other Lignans in Urtica dioica Roots

It is important to note that this compound co-exists with a variety of other lignans in stinging nettle roots. These include:

-

(+)-Neoolivil

-

(-)-Secoisolariciresinol

-

Dehydrodiconiferyl alcohol

-

Isolariciresinol

-

Pinoresinol

The presence of these other lignans should be considered when designing extraction and purification protocols and when interpreting the biological activity of crude extracts.

Molecular Mechanism of Action: Interaction with SHBG

The primary molecular mechanism of action of this compound is its ability to bind to Sex Hormone-Binding Globulin (SHBG).[3] SHBG is a glycoprotein that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability. By occupying the binding sites on SHBG, this compound can competitively inhibit the binding of steroid hormones like testosterone and estradiol.[3] This can lead to an increase in the concentration of "free" testosterone, the biologically active form of the hormone. This mechanism is the basis for its use by some bodybuilders and in supplements aimed at supporting healthy testosterone levels.[3]

Quantitative Binding Affinity Data

The binding affinity of this compound and other relevant compounds to SHBG has been quantified in several studies. The table below summarizes the available data.

| Compound | Relative Binding Affinity (vs. Testosterone) | Notes |

| (-)-3,4-Divanillyltetrahydrofuran | 1.5% | Has a particularly high affinity among tested lignans. |

| Testosterone | 100% | Endogenous ligand with high affinity. |

| Estradiol | ~34% | Endogenous estrogen with significant SHBG binding. |

| (-)-Secoisolariciresinol | Lower than this compound | Another lignan from Urtica dioica. |

Downstream Signaling Pathways

Beyond its direct competition with steroid hormones for SHBG binding, the interaction of the this compound-SHBG complex with a specific membrane receptor (SHBG-R) triggers an intracellular signaling cascade. This non-genomic action of SHBG is an area of active research.

The binding of the SHBG-ligand complex to SHBG-R, a G-protein coupled receptor, leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA).

Activated PKA can then phosphorylate a variety of downstream target proteins, including transcription factors, thereby modulating gene expression. Notably, PKA activation has been shown to enhance the transcriptional activity of the androgen receptor (AR). This suggests that this compound may not only increase free testosterone levels but also amplify the cellular response to androgens. The effect on the estrogen receptor (ER) is less well-defined, but some evidence suggests that the SHBG-R pathway may also modulate estrogen signaling.

Figure 1. Signaling pathway of this compound via SHBG receptor.

Experimental Protocols

Isolation of this compound from Urtica dioica Roots

This protocol outlines a general procedure for the extraction and purification of this compound.

Materials:

-

Dried Urtica dioica root powder

-

Methanol (reagent grade)

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Procedure:

-

Extraction:

-

Macerate the dried root powder in methanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24-48 hours.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process on the plant residue to ensure complete extraction.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, starting with hexane to remove non-polar compounds, followed by ethyl acetate.

-

The lignan fraction, including this compound, is expected to be enriched in the ethyl acetate fraction.

-

Evaporate the ethyl acetate to yield an enriched lignan extract.

-

-

Chromatographic Purification:

-

Subject the enriched extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the relevant fractions and evaporate the solvent.

-

-

HPLC Purification:

-

Further purify the pooled fractions using a preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of water and methanol or acetonitrile.

-

Collect the peak corresponding to this compound.

-

-

Structural Confirmation:

-

Confirm the identity and purity of the isolated compound using LC-MS and NMR spectroscopy.

-

Figure 2. Experimental workflow for the isolation of this compound.

In Vitro SHBG Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of this compound for SHBG.

Materials:

-

Human serum or purified human SHBG

-

[³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Testosterone as the radioligand

-

Unlabeled this compound (competitor)

-

Unlabeled DHT or testosterone (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Dextran-coated charcoal or a filtration apparatus to separate bound and free radioligand

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of human serum or purified SHBG.

-

Add a constant, saturating concentration of [³H]-DHT or [³H]-Testosterone to all tubes.

-

Add increasing concentrations of unlabeled this compound to a set of tubes (the "competitor" group).

-

To another set of tubes, add a large excess of unlabeled DHT or testosterone to determine non-specific binding.

-

To a control set of tubes, add only the buffer.

-

-

Incubation:

-

Incubate the mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

-

Separation of Bound and Free Ligand:

-

Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the free radioligand.

-

Centrifuge the tubes and collect the supernatant, which contains the SHBG-bound radioligand.

-

Alternatively, use a filtration method where the reaction mixture is passed through a filter that retains the SHBG-ligand complex.

-

-

Quantification:

-

Measure the radioactivity in the supernatant or on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

This compound stands out as a promising natural compound with well-defined interactions with a key regulator of sex hormone bioavailability. Its ability to bind to SHBG and subsequently modulate downstream signaling pathways presents a compelling case for its further investigation for various health applications, particularly in the realm of hormonal balance and men's health. Future research should focus on conducting robust clinical trials to validate the in vitro findings in human subjects. Furthermore, a deeper exploration of the downstream effects of the SHBG-R signaling pathway activated by this compound could uncover novel therapeutic targets and applications for this fascinating lignan. The development of synthetic analogs with improved binding affinity and specificity could also open new avenues for drug development.

References

- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. abeomics.com [abeomics.com]

- 5. Sex hormone-binding globulin, its membrane receptor, and breast cancer: a new approach to the modulation of estradiol action in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of 3,4-Divanillyltetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro effects of 3,4-Divanillyltetrahydrofuran (DVT), a lignan found in stinging nettle (Urtica dioica). The primary focus of this document is to consolidate the existing research on DVT's interaction with Sex Hormone Binding Globulin (SHBG) and its cytotoxic effects on prostate cancer cell lines. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to support further research and drug development efforts.

Introduction